molecular formula C8H22Cl2N2O2S2 B13733922 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride CAS No. 18239-81-1

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride

Cat. No.: B13733922
CAS No.: 18239-81-1
M. Wt: 313.3 g/mol
InChI Key: LUATWDLNSSBTLS-UHFFFAOYSA-N
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Description

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is a chemical compound known for its unique structure and properties. It contains both amino and mercapto groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride typically involves the reaction of 2-mercaptoethylamine with 2,3-butanediol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The mercapto groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride involves its interaction with various molecular targets. The mercapto groups can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1,4-Bis(2-hydroxyethyl)piperazine
  • 1,4-Diazabicyclo[2.2.2]octane
  • 1,4-Dithiothreitol

Uniqueness

1,4-Bis((2-mercaptoethyl)amino)-2,3-butanediol dihydrochloride is unique due to its combination of amino and mercapto groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and interact with different molecular targets makes it a valuable compound in research and industry.

Properties

CAS No.

18239-81-1

Molecular Formula

C8H22Cl2N2O2S2

Molecular Weight

313.3 g/mol

IUPAC Name

[2,3-dihydroxy-4-(2-sulfanylethylazaniumyl)butyl]-(2-sulfanylethyl)azanium;dichloride

InChI

InChI=1S/C8H20N2O2S2.2ClH/c11-7(5-9-1-3-13)8(12)6-10-2-4-14;;/h7-14H,1-6H2;2*1H

InChI Key

LUATWDLNSSBTLS-UHFFFAOYSA-N

Canonical SMILES

C(CS)[NH2+]CC(C(C[NH2+]CCS)O)O.[Cl-].[Cl-]

Origin of Product

United States

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